8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
説明
8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione This purine-2,6-dione derivative features a 3-methyl group at position 3, a 4-methylbenzyl (para-methylbenzyl) substituent at position 7, and a 2,3-dihydroxypropylsulfanyl moiety at position 7. Such substitutions are critical in modulating interactions with biological targets, particularly enzymes or ion channels where purine derivatives often act as inhibitors or modulators .
特性
IUPAC Name |
8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-10-3-5-11(6-4-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHDRRNFRPMGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives are pharmacologically versatile, with substituents at positions 7 and 8 significantly influencing activity. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₈H₂₀N₄O₄S.
Key Insights from Structural Comparisons
Substituent Hydrophilicity vs. Activity: The target compound’s 2,3-dihydroxypropylsulfanyl group enhances solubility compared to hydrophobic analogs like decylsulfanyl () or allylsulfanyl (). This property may improve bioavailability but could reduce membrane penetration . In contrast, 4-chloro-3-(trifluoromethoxy)phenoxy () introduces strong electron-withdrawing groups, favoring interactions with TRPC5 channels via halogen bonding .
Position 7 Modifications: 4-Methylbenzyl in the target compound provides moderate hydrophobicity, balancing solubility and target binding. This contrasts with 4-chlorobenzyl (), which increases electronegativity for ion channel interactions, and 3-phenoxypropyl (), which extends the molecule for kinase active-site penetration .
Activity Correlations :
- CK2 Inhibition : The hydrazine-based substituent in ’s compound enables hydrogen bonding with CK2’s ATP-binding pocket, critical for inhibition .
- TRPC5 Activation : Bulky, electronegative groups (e.g., trifluoromethoxy in ) are essential for TRPC5 selectivity .
Research Findings and Methodologies
- Molecular Docking Insights : AutoDock4 simulations () predict that the target compound’s dihydroxypropylsulfanyl group may form hydrogen bonds with polar residues in kinase or ion channel binding sites, similar to the hydrazine-substituted CK2 inhibitor .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution at position 8 and alkylation at position 7 .
準備方法
Core Derivatization from Xanthine
The purine-2,6-dione scaffold is typically synthesized from xanthine derivatives. For example:
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Methylation at N-3 : Treatment of xanthine with methyl iodide in alkaline conditions yields 3-methylxanthine.
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Benzylation at N-7 : Reacting 3-methylxanthine with 4-methylbenzyl bromide in dimethylformamide (DMF) under nitrogen atmosphere introduces the 7-(4-methylbenzyl) group.
Key Reaction Conditions :
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Solvent: DMF or dimethylacetamide (DMAc).
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Base: Potassium carbonate or sodium hydride.
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Temperature: 60–80°C for 6–12 hours.
Introduction of the 8-Sulfanyl Group
Thiol-Alkylation at Position 8
The 8-position of purine derivatives is electrophilic, allowing nucleophilic substitution with thiols. For Compound A :
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Activation : Bromination of 3-methyl-7-(4-methylbenzyl)xanthine using phosphorus oxybromide (POBr₃) generates 8-bromo-3-methyl-7-(4-methylbenzyl)-2,6-dioxopurine.
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Thiol Coupling : Reaction with 2,3-dihydroxypropanethiol in the presence of a base (e.g., triethylamine) substitutes bromine with the sulfanyl group.
Optimization Notes :
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Protection of Hydroxyls : The dihydroxypropylthiol reactant is often protected with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation or side reactions.
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Catalysis : Use of copper(I) iodide improves coupling efficiency.
Protection-Deprotection Strategies
Hydroxyl Group Protection
To preserve the dihydroxypropyl moiety during synthesis:
Final Deprotection
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Acidic Hydrolysis : Hydrochloric acid (HCl) in methanol removes acetyl groups.
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Silyl Removal : Tetrabutylammonium fluoride (TBAF) cleaves TBS groups.
Analytical Characterization
Post-synthesis, Compound A is validated using:
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NMR Spectroscopy :
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HPLC Purity : >95% using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Xanthine alkylation | Xanthine | Methyl iodide, 4-MeBnBr | 70 | 92 |
| Bromination-thiol | 8-Bromo derivative | Dihydroxypropanethiol | 55 | 95 |
| Catalyzed coupling | 8-Bromo derivative | CuI, TEA | 65 | 97 |
Yields reflect optimized conditions after deprotection.
Challenges and Mitigation
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Low Solubility : The purine core’s poor solubility in polar solvents is addressed using DMAc or ionic liquids.
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Thiol Oxidation : Conducting reactions under nitrogen or using antioxidants (e.g., BHT) prevents disulfide formation.
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Regioselectivity : Directed ortho-metalation techniques ensure precise substitution at the 8-position.
Industrial-Scale Considerations
For bulk synthesis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione?
- Methodological Answer : The synthesis of this purine derivative typically involves nucleophilic substitution at the 8-position of the purine core. A common approach includes reacting 3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione with 2,3-dihydroxypropyl thiol under reflux in polar protic solvents (e.g., ethanol or methanol) at 60–80°C for 12–24 hours. Catalytic bases like triethylamine may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography (if single crystals are obtainable). For sulfur-containing moieties, FT-IR can validate the presence of sulfanyl groups (S–H stretching at ~2550 cm⁻¹). Comparative analysis with structurally similar purine derivatives (e.g., 8-heptylsulfanyl analogs) is advised to confirm substituent positions .
Q. What strategies are effective for assessing its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use TLC or LC-MS to detect decomposition products (e.g., sulfoxide/sulfone formation via oxidation of the sulfanyl group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assays?
- Methodological Answer : Variability often arises from differences in:
- Biological systems : Use isogenic cell lines or primary cells to minimize genetic drift.
- Assay conditions : Standardize ATP concentrations in kinase assays, as purine derivatives may compete with endogenous ATP.
- Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the sulfanyl and dihydroxypropyl groups?
- Methodological Answer :
- Analog Synthesis : Replace the 2,3-dihydroxypropyl group with shorter/longer diols (e.g., 1,2-ethanediol or 1,4-butanediol) to assess hydrophilicity impacts.
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine groups to evaluate electronic effects.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on key binding residues .
Q. What mechanisms underlie its potential off-target interactions in cellular models?
- Methodological Answer :
- Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify off-target proteins.
- Metabolomic Profiling : Use LC-MS/MS to detect perturbations in purine metabolism pathways (e.g., hypoxanthine or xanthine levels).
- Transcriptomics : RNA-seq can reveal unintended gene expression changes (e.g., stress-response pathways) .
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